molecular formula C18H19F2N3O3 B2794480 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034476-39-4

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2794480
CAS RN: 2034476-39-4
M. Wt: 363.365
InChI Key: IFUVJJFOVHCJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H19F2N3O3 and its molecular weight is 363.365. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is utilized in the synthesis of various pharmacologically active molecules. Its structural intricacy allows for its incorporation into diverse molecular frameworks, contributing to the development of compounds with potential therapeutic applications. For instance, it's involved in the process development of broad-spectrum antifungal agents like voriconazole. The stereochemistry of the compound is critical in this context, as it affects the activity of the resulting pharmaceutical agents (Butters et al., 2001).

Material Science and Molecular Engineering

The compound's versatile structural properties enable its use in the field of material science. It plays a role in the synthesis of materials with specific electronic and photonic properties, aiding in the development of advanced materials with potential applications in various industries, including electronics, photonics, and environmental science. The synthesis processes involve complex reactions and structural characterizations, indicating the compound's role in advancing material science (Zhang Dan-shen, 2009).

Pharmacokinetics and Molecular Docking Studies

The compound is instrumental in pharmacokinetics and molecular docking studies. It helps in understanding the interactions between drugs and their targets, which is crucial in drug design and development. These studies contribute to the optimization of drug efficacy and safety by providing insights into the molecular basis of drug action and metabolism (Govindhan et al., 2017).

Quantum Chemical and DFT Studies

Quantum chemical and density functional theory (DFT) studies utilize the compound for investigating molecular properties and reactions. These studies provide a deeper understanding of the electronic structure, reactivity, and other physicochemical properties of molecules, facilitating the design of molecules with tailored properties for specific applications (Bouklah et al., 2012).

properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3/c1-2-14-17(20)18(22-11-21-14)26-12-7-8-23(9-12)16(24)10-25-15-6-4-3-5-13(15)19/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUVJJFOVHCJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.